Cas no 2549039-83-8 (3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one)

3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a fluorinated pyrimidine and quinazolinone derivative with potential applications in medicinal chemistry and drug development. Its structural features, including the ethyl-fluoropyrimidine core and the methoxy-substituted quinazolinone moiety, suggest utility as a kinase inhibitor or targeted therapeutic agent. The compound's piperidinylmethyl linker enhances binding affinity and selectivity, while the fluorine atom may improve metabolic stability and bioavailability. This scaffold is of interest for researchers exploring small-molecule modulators of enzymatic or signaling pathways, particularly in oncology or inflammation. Its well-defined heterocyclic architecture allows for further derivatization, making it a versatile intermediate in synthetic chemistry.
3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one structure
2549039-83-8 structure
Product Name:3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
CAS No:2549039-83-8
MF:C21H24FN5O2
MW:397.445967674255
CID:5314512
PubChem ID:154582875
Update Time:2025-10-24

3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-[[1-(6-Ethyl-5-fluoro-4-pyrimidinyl)-4-piperidinyl]methyl]-7-methoxy-4(3H)-quinazolinone
    • 3-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
    • 2549039-83-8
    • AKOS040714161
    • F6670-5556
    • 3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C21H24FN5O2/c1-3-17-19(22)20(24-12-23-17)26-8-6-14(7-9-26)11-27-13-25-18-10-15(29-2)4-5-16(18)21(27)28/h4-5,10,12-14H,3,6-9,11H2,1-2H3
    • InChI Key: OYZNTDPLKRKINR-UHFFFAOYSA-N
    • SMILES: FC1=C(CC)N=CN=C1N1CCC(CN2C=NC3C=C(C=CC=3C2=O)OC)CC1

Computed Properties

  • Exact Mass: 397.19140319g/mol
  • Monoisotopic Mass: 397.19140319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 70.9Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 599.1±60.0 °C(Predicted)
  • pka: 7.04±0.37(Predicted)

3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Comprehensive Analysis of 3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 2549039-83-8)

The compound 3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 2549039-83-8) is a highly specialized molecule with significant potential in pharmaceutical research and development. Its complex structure, featuring a piperidine core linked to a fluoropyrimidine moiety and a dihydroquinazolinone scaffold, makes it a subject of interest for medicinal chemists targeting kinase inhibition and other therapeutic applications. This article delves into its molecular properties, synthesis pathways, and emerging applications, aligning with current trends in drug discovery and precision medicine.

Recent advancements in small-molecule drug discovery have heightened interest in compounds like 3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one. Its structural features, such as the fluorine substitution and heterocyclic rings, are frequently searched in the context of kinase inhibitors and cancer therapeutics. Researchers are particularly intrigued by its potential to modulate protein-protein interactions, a hot topic in targeted therapy development. The presence of a methoxy group further enhances its pharmacokinetic properties, a key consideration in modern drug design.

The synthesis of CAS No. 2549039-83-8 involves multi-step organic reactions, including nucleophilic substitution and cyclization strategies. Analytical techniques like HPLC and NMR spectroscopy confirm its purity and structural integrity, critical for preclinical studies. Notably, its logP and solubility profiles align with Lipinski's Rule of Five, making it a promising candidate for oral bioavailability—a frequently searched topic in ADME optimization discussions.

In the context of AI-driven drug discovery, this compound exemplifies how computational models predict binding affinity and selectivity. Molecular docking studies suggest interactions with ATP-binding pockets, relevant to tyrosine kinase research. Such insights are increasingly popular in cheminformatics forums and bioinformatics databases, where users seek structure-activity relationships (SAR) for lead optimization.

Beyond oncology, 3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one may have applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier (BBB). This aligns with trending searches on CNS drug development and neuroprotection. Its metabolic stability also positions it as a candidate for chronic disease management, another high-interest area in pharmaceutical SEO.

Environmental and regulatory considerations are paramount. While not classified as hazardous, its green chemistry synthesis routes are under exploration to meet sustainability goals—a priority for modern researchers. Analytical methods like LC-MS ensure compliance with ICH guidelines, a common query among quality control professionals.

In summary, CAS No. 2549039-83-8 represents a convergence of medicinal chemistry innovation and contemporary research trends. Its versatility in drug design, coupled with its relevance to personalized medicine and computational biology, ensures its continued prominence in scientific literature and patent filings. Future studies may explore its polypharmacology potential, answering growing user inquiries about multi-target therapeutics.

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